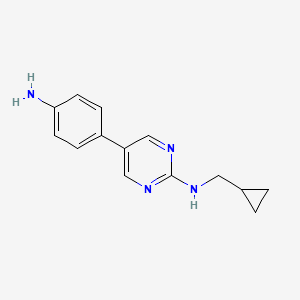![molecular formula C15H14FN5O2 B6443761 8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549041-09-8](/img/structure/B6443761.png)
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of “8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is not explicitly provided in the available resources .Chemical Reactions Analysis
The chemical reactions involving “8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” are not explicitly mentioned in the available resources .Aplicaciones Científicas De Investigación
Fungicide in Agriculture
This compound is a member of the class of quinazolines and is used as a fungicide to control Ascomycetes, Deuteromycetes, and Basidiomycetes species on cereals, beets, and fruit . It’s an important tool in agriculture, horticulture, and forestry for its fungicidal properties .
Antifungal Agent
It also serves as an antifungal agent, destroying fungi by suppressing their ability to grow or reproduce . This makes it useful in various fields where fungal growth can be a problem, such as food storage and building maintenance .
Ergosterol Biosynthesis Inhibitor
The compound acts as an ergosterol biosynthesis inhibitor . Ergosterol is a vital component of fungal cell membranes, and its inhibition can lead to the death of the fungus. This property further enhances its effectiveness as an antifungal agent .
Vaccine Adjuvant
Research has shown that this compound can be used as an adjuvant to enhance the serological and mucosal immunity of an inactivated influenza A virus vaccine . This could potentially make vaccines more effective and could be applied to other vaccines in the future .
Immune System Activator
The compound has been found to activate the innate immune system by sensing endosomal single-stranded RNA of RNA viruses . This could potentially be used to boost the immune response in individuals with weakened immune systems .
Treatment of Cancer
Quinazolines, the class of compounds to which this molecule belongs, are a common structural feature in a range of drugs for the treatment of cancer . While more research is needed, this suggests potential applications in cancer treatment .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-(7-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O2/c16-9-1-2-10-11(7-9)17-8-18-12(10)21-5-3-15(4-6-21)13(22)19-14(23)20-15/h1-2,7-8H,3-6H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMUPPPLGMEKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NC(=O)N2)C3=NC=NC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(difluoromethoxy)phenyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine](/img/structure/B6443681.png)
![2-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B6443682.png)
![4-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}quinoline](/img/structure/B6443687.png)
![2-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-3-methylquinoxaline](/img/structure/B6443704.png)
![8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443711.png)
![8-(1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443720.png)
![8-(6-fluoro-1,3-benzoxazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443727.png)
![8-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443735.png)
![8-(quinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443745.png)
![8-(6-fluoroquinazolin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6443768.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide](/img/structure/B6443781.png)
![3-{methyl[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione](/img/structure/B6443782.png)

![2-methyl-3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]quinoxaline](/img/structure/B6443798.png)